(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Overview
Description
“(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, a class of compounds known for their potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” and its derivatives has been reported in scientific literature . The yield of the synthesis process was reported to be 76% .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” can be represented by the SMILES string OCc1ccc2cc[nH]c2n1
. The compound has a molecular weight of 148.16 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” include a melting point of 212–214 ℃ . The compound’s 1H NMR and 13C NMR spectra have also been reported .
Scientific Research Applications
Chemical Properties and Complex Formation
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol is part of a group of compounds that have been extensively studied for their variable chemical properties and their ability to form complexes with various metals. These studies highlight the compound's versatility in forming structures with significant spectroscopic, magnetic, biological, and electrochemical activities. Such research suggests potential applications in fields ranging from materials science to biochemistry, although direct studies on (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol specifically may be limited. Research into similar compounds provides insights into how (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol might be utilized in developing new chemical entities or materials with desired properties (Boča, Jameson, & Linert, 2011).
Methanol Synthesis and Biological Applications
Methanol, derived from processes involving methanotrophs, showcases the broad biotechnological potential of compounds like (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, which could potentially be derived or used in similar contexts. Methanotrophs utilize methane to produce valuable products like methanol, suggesting pathways for bioconversion where related compounds might play a role. This includes applications in nanotechnology, biopolymers, and as intermediates in various biochemical syntheses. The research underscores the utility of methanol and its derivatives in sustainable technology and biotechnological innovation, pointing to potential research directions for (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol in similar applications (Strong, Xie, & Clarke, 2015).
Methanol as a Marker in Chemical Analysis
In the context of transformer insulating oil analysis, methanol has been identified as a marker for the degradation of insulating paper, suggesting applications in diagnostics and predictive maintenance. This application highlights the role of methanol and potentially its derivatives in analytical chemistry, where they could serve as indicators or reagents in the analysis of complex systems or materials undergoing degradation. Such research underscores the importance of methanol and related compounds in industrial applications, offering insights into how (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol might be applied in material science or engineering diagnostics (Jalbert et al., 2019).
Future Directions
The future directions for research on “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” could involve further exploration of its potential applications in medicine, particularly in the context of FGFR inhibition . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights.
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXRUHUQUXICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725446 | |
Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
CAS RN |
1263413-97-3 | |
Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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